molecular formula C10H5F3IN3 B15341293 2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15341293
M. Wt: 351.07 g/mol
InChI Key: NBJKXBIYXCWNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains iodine, pyridine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis may start with pyridine derivatives and trifluoromethylated compounds.

    Iodination: Introduction of the iodine atom can be achieved using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Cyclization: Formation of the pyrimidine ring through cyclization reactions, often involving condensation of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The pyridine and pyrimidine rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or cyano derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of molecules that can probe biological systems.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(trifluoromethyl)pyridine
  • 6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
  • 2-Iodo-6-(pyridin-4-yl)pyrimidine

Uniqueness

2-Iodo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the iodine, pyridine, and trifluoromethyl groups, which confer distinct chemical properties such as enhanced reactivity and potential biological activity.

Properties

Molecular Formula

C10H5F3IN3

Molecular Weight

351.07 g/mol

IUPAC Name

2-iodo-4-pyridin-4-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H5F3IN3/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6/h1-5H

InChI Key

NBJKXBIYXCWNGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.